Tolmetin sódico dihidratado

Descripción general

Descripción

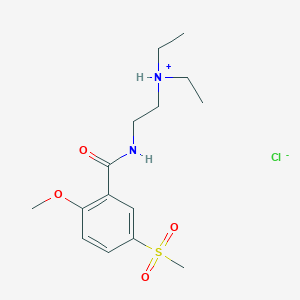

Tolmetin sodium dihydrate is an organic sodium salt that is the dihydrate form of tolmetin sodium . It is used as a nonselective nonsteroidal anti-inflammatory drug (NSAID) and has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor .

Molecular Structure Analysis

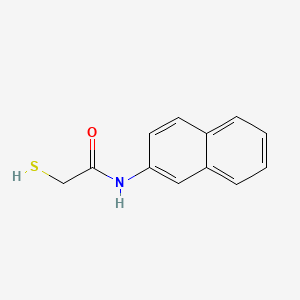

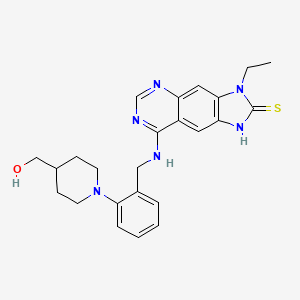

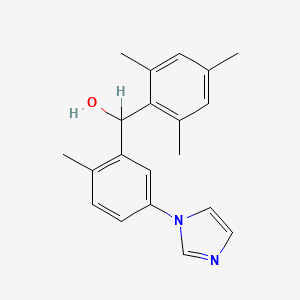

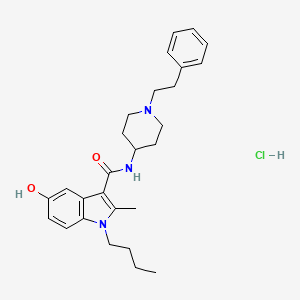

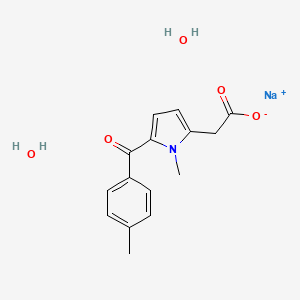

The molecular formula of Tolmetin sodium dihydrate is C15H18NNaO5 . The IUPAC name is sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate . The InChI is InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1 .Chemical Reactions Analysis

Tolmetin sodium dihydrate is known to inhibit the enzyme prostaglandin synthase, which prevents the formation of prostaglandins from prostaglandin precursors . This inhibition may be responsible for its anti-inflammatory action .Physical And Chemical Properties Analysis

The molecular weight of Tolmetin sodium dihydrate is 315.30 g/mol . The compound is freely soluble in water, soluble in methanol, and slightly soluble in alcohol .Aplicaciones Científicas De Investigación

Agente antiinflamatorio y antirreumático

El tolmetín sódico es un agente antiinflamatorio y antirreumático . Se utiliza para tratar la inflamación, las lesiones musculares esqueléticas y el malestar asociado con los trastornos óseos .

Inhibición de las aldo-ceto reductasas

El tolmetín sódico puede inhibir las aldo-ceto reductasas , una familia de enzimas que catalizan la reducción dependiente de NADPH de los grupos carbonilo en una serie de moléculas importantes de esteroides, metabólicas y prostanoides .

Bloqueador beta-adrenérgico

El tolmetín sódico también es un bloqueador beta-adrenérgico . Los bloqueadores beta-adrenérgicos son medicamentos que reducen la presión arterial al bloquear los efectos de la hormona epinefrina, también conocida como adrenalina .

Tabletas de disolución rápida para el tratamiento de la artritis reumatoide

El tolmetín sódico se ha utilizado en el desarrollo de tabletas de disolución rápida (TLM-FDT) para el tratamiento de la artritis reumatoide . El objetivo de este estudio era crear una combinación para tabletas de disolución rápida de TLM que aumentaría la biodisponibilidad del fármaco al aumentar la absorción pre-gástrica .

Inhibición de la reductasa de aldosa humana

El tolmetín sódico puede inhibir la reductasa de aldosa humana , una enzima involucrada en el metabolismo de la glucosa a sorbitol. Esto es particularmente relevante en el contexto de las complicaciones diabéticas .

Mejora de la biodisponibilidad

El desarrollo de tabletas de disolución rápida de tolmetín sódico tiene como objetivo mejorar la biodisponibilidad del fármaco al aumentar la absorción pre-gástrica . Esto podría conducir potencialmente a un inicio de acción más rápido y un efecto terapéutico mejorado .

Mecanismo De Acción

Target of Action

Tolmetin sodium dihydrate primarily targets prostaglandin synthetase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Tolmetin inhibits prostaglandin synthetase in vitro . This interaction results in a decrease in the plasma level of prostaglandin E .

Biochemical Pathways

By inhibiting prostaglandin synthetase, tolmetin disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. Therefore, the inhibition of prostaglandin synthesis by tolmetin can lead to reduced inflammation, pain, and fever .

Pharmacokinetics

It is known that the drug exhibits a biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours, followed by a slower phase with a half-life of about five hours .

Result of Action

The primary result of tolmetin’s action is the reduction of inflammation, pain, and fever. Studies in animals have shown that tolmetin possesses anti-inflammatory, analgesic, and antipyretic activity . In rats, tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .

Safety and Hazards

Tolmetin sodium dihydrate can increase the risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal . It can also increase the risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Propiedades

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILXENAYPUNEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045594 | |

| Record name | Tolmetin sodium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64490-92-2 | |

| Record name | Tolmetin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064490922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N1TZF99F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.